molecular formula C10H9ClO3 B8475038 Methyl 5-chloro-2-ethenoxybenzoate

Methyl 5-chloro-2-ethenoxybenzoate

Cat. No. B8475038
M. Wt: 212.63 g/mol
InChI Key: XDNXIDFOTRYGNM-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

Potassium tert-butoxide (40.4 g, 0.36 mol) was added portionwise to a solution of 5-chloro-2-(2-chloroethoxy)benzoate (76 g, 0.3 mol) in 600 mL of THF at 0° C. After stirring at that temperature for 1 hour, TLC showed complete consumption of starting material and the mixture was poured into ice water. The aqueous layer was extracted twice with EtOAc (200 mL), and the combined organics were evaporated to dryness. The residue was purified by silica gel column chromatography (Hexanes/EtOAc=50:1-30:1) to afford 22 g (34%) of methyl 5-chloro-2-(vinyloxy)benzoate. 1H NMR (400 MHz, CDCl3) δ: 7.76 (d, 1H), 7.38 (dd, 1H), 7.00 (d, 1H), 6.52 (dd, 1H), 4.67 (dd, 1H), 4.44 (dd, 1H), 3.83 (s, 3H).
Quantity
40.4 g
Type
reactant
Reaction Step One
Name
5-chloro-2-(2-chloroethoxy)benzoate
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:18][CH2:19]Cl)=[C:12]([CH:16]=1)[C:13]([O-:15])=[O:14]>C1COCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH:18]=[CH2:19])=[C:12]([CH:16]=1)[C:13]([O:15][CH3:1])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
5-chloro-2-(2-chloroethoxy)benzoate
Quantity
76 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)[O-])C1)OCCCl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at that temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
the mixture was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
the combined organics were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Hexanes/EtOAc=50:1-30:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.